molecular formula C13H18OS B13643265 2-((3,4-Dimethylphenyl)thio)pentan-3-one

2-((3,4-Dimethylphenyl)thio)pentan-3-one

Cat. No.: B13643265
M. Wt: 222.35 g/mol
InChI Key: CCARJXPQAVVWSF-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylphenyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a thioether group attached to a pentanone backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)thio)pentan-3-one typically involves the reaction of 3,4-dimethylthiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the thiophenol acts as a nucleophile, attacking the carbonyl carbon of the pentanone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylphenyl)thio)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3,4-Dimethylphenyl)thio)pentan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethylphenyl)thio)pentan-3-one involves its interaction with specific molecular targets and pathways. The thioether group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dimethylphenyl)thio)pentan-3-one is unique due to the presence of both the thioether and carbonyl groups, which allow it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activities .

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylpentan-3-one

InChI

InChI=1S/C13H18OS/c1-5-13(14)11(4)15-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3

InChI Key

CCARJXPQAVVWSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC(=C(C=C1)C)C

Origin of Product

United States

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